Cas no 31164-08-6 (Propanenitrile,3-(di-2-propen-1-ylamino)-)

Propanenitrile,3-(di-2-propen-1-ylamino)- is a nitrile-functionalized organic compound featuring di-allylamino substituents. Its molecular structure, incorporating both nitrile and allylamine groups, lends it utility in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in pharmaceutical or agrochemical applications. The presence of reactive allyl groups enables participation in cross-coupling or polymerization reactions, while the nitrile moiety offers versatility in further functionalization. This compound may also serve as a ligand precursor or building block for specialty chemicals. Careful handling is advised due to potential reactivity hazards associated with nitriles and unsaturated functionalities.
Propanenitrile,3-(di-2-propen-1-ylamino)- structure
31164-08-6 structure
Product Name:Propanenitrile,3-(di-2-propen-1-ylamino)-
CAS No:31164-08-6
MF:C9H14N2
MW:150.220861911774
CID:309864
PubChem ID:246341
Update Time:2025-06-13

Propanenitrile,3-(di-2-propen-1-ylamino)- Chemical and Physical Properties

Names and Identifiers

    • Propanenitrile,3-(di-2-propen-1-ylamino)-
    • 3-[bis(prop-2-enyl)amino]propanenitrile
    • 3-(diallylamino)propanenitrile
    • 3-(diallylamino)propionitrile
    • 3-(diprop-2-en-1-ylamino)propanenitrile
    • AC1L6HUK
    • AG-K-92982
    • AR-1E7640
    • CTK4G6483
    • NSC59286
    • 31164-08-6
    • 3-[Di(prop-2-en-1-yl)amino]propanenitrile
    • AKOS006228160
    • DIALLYLAMINOPROPIONITRILE
    • DTXSID00289116
    • SCHEMBL4001948
    • NSC-59286
    • Inchi: 1S/C9H14N2/c1-3-7-11(8-4-2)9-5-6-10/h3-4H,1-2,5,7-9H2
    • InChI Key: NZUQFSRBXYIJOR-UHFFFAOYSA-N
    • SMILES: N(CC=C)(CC=C)CCC#N

Computed Properties

  • Exact Mass: 150.11600
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • PSA: 27.03000
  • LogP: 1.57408

Propanenitrile,3-(di-2-propen-1-ylamino)- Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Propanenitrile,3-(di-2-propen-1-ylamino)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB124278-25 g
Diallylaminopropionitrile
31164-08-6
25g
€143.00 2021-09-16

Additional information on Propanenitrile,3-(di-2-propen-1-ylamino)-

Propanenitrile,3-(di-2-propen-1-ylamino)- (CAS No. 31164-08-6): A Comprehensive Overview

Propanenitrile,3-(di-2-propen-1-ylamino)-, identified by its CAS number 31164-08-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in various scientific domains. The compound's structure, featuring a nitrile group and an amino-substituted diene moiety, makes it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The chemical structure of Propanenitrile,3-(di-2-propen-1-ylamino)- can be described as a propanenitrile backbone substituted with a di-2-propenylamino group. This configuration imparts distinct reactivity and functionality to the molecule, making it an intriguing subject for researchers. The presence of the nitrile group (-CN) enhances its ability to participate in various chemical reactions, including nucleophilic addition and condensation reactions, while the diene moiety introduces unsaturation that can be exploited in polymerization or cross-linking processes.

In recent years, the compound has been the focus of several studies aimed at elucidating its pharmacological properties. The combination of the nitrile and amino groups suggests potential bioactivity, making it a candidate for further development as a therapeutic agent. Researchers have been particularly interested in its potential role as an intermediate in the synthesis of more complex molecules with therapeutic implications. For instance, derivatives of this compound have been explored for their antimicrobial and anti-inflammatory properties.

The synthesis of Propanenitrile,3-(di-2-propen-1-ylamino)- involves multi-step organic transformations that highlight the compound's synthetic utility. One common synthetic route involves the reaction of propenenitrile with diethylamine followed by functional group transformations to introduce the di-2-propenylamino moiety. These synthetic pathways are not only illustrative of modern organic synthesis techniques but also demonstrate the compound's adaptability in different chemical contexts.

The applications of this compound extend beyond pharmaceuticals into materials science and industrial chemistry. Its reactivity with various functional groups makes it a valuable building block for designing novel polymers and materials with enhanced properties. For example, researchers have explored its use in the development of elastomers and adhesives where the unsaturated nature of the diene group contributes to improved mechanical strength and flexibility.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the behavior of Propanenitrile,3-(di-2-propen-1-ylamino)-. Molecular modeling studies have provided insights into its interaction with biological targets, which is crucial for drug design. These studies have revealed that the compound can form stable complexes with certain enzymes and receptors, suggesting potential therapeutic effects. Such findings are pivotal in guiding the development of new drugs targeting these biological pathways.

The environmental impact of this compound is another area of interest. While it is not classified as a hazardous or regulated substance, its persistence and degradation pathways in environmental systems are subjects of ongoing research. Understanding how this compound behaves in different ecosystems is essential for assessing its potential long-term effects and ensuring safe handling practices.

In conclusion, Propanenitrile,3-(di-2-propen-1-ylamino)- (CAS No. 31164-08-6) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and industrial chemistry. Its unique structure and reactivity make it a valuable intermediate in synthetic chemistry, while its potential bioactivity positions it as a promising candidate for further research into new therapeutic agents. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in advancing both academic research and industrial applications.

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